molecular formula C12H16O2 B6263091 rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis CAS No. 1807896-10-1

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis

Cat. No.: B6263091
CAS No.: 1807896-10-1
M. Wt: 192.3
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Description

rac-(1R,3S)-2,2-Dimethyl-3-phenoxycyclobutan-1-ol, cis is a chiral cyclobutane derivative characterized by a strained four-membered ring system substituted with two methyl groups at the 2-position, a phenoxy group at the 3-position, and a hydroxyl group at the 1-position. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol.

For example, describes the preparation of a related cyclobutanol compound using a tribromocyclopropane precursor and ketone, suggesting similar methodologies might apply .

Properties

CAS No.

1807896-10-1

Molecular Formula

C12H16O2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the phenoxy group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and stereochemistry.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis exerts its effects involves interactions with specific molecular targets. Its chiral centers allow for selective binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Group Differences

The following table summarizes critical differences between rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis and analogous cyclobutane/cycloalkane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₆O₂ 192.26 2,2-dimethyl, 3-phenoxy, 1-OH High lipophilicity; potential for π-π interactions
cis-3-(Fluoromethyl)cyclobutan-1-ol C₅H₉FO 104.12 3-fluoromethyl, 1-OH Increased electronegativity; lower MW
cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride C₆H₁₄ClNO 159.64 2,2-dimethyl, 3-NH₂ (as HCl salt) Enhanced aqueous solubility due to salt form
rac-methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis C₈H₁₂O₃ 156.18 3-ethenyloxy, methyl ester Ester group increases volatility

Functional Group Impact on Properties

Phenoxy Group vs. Fluoromethyl/Amino Groups The phenoxy group in the target compound contributes to π-π stacking interactions, which are absent in fluoromethyl or amino-substituted analogs. This property is critical in drug design for target binding . The amino group in cis-3-amino-2,2-dimethylcyclobutanol hydrochloride improves water solubility when protonated as a hydrochloride salt, whereas the phenoxy group increases hydrophobicity .

Steric Effects of 2,2-Dimethyl Substitution The 2,2-dimethyl substitution in the target compound and cis-3-amino-2,2-dimethylcyclobutanol creates significant steric hindrance, reducing ring flexibility and influencing reaction kinetics. This contrasts with less-substituted analogs like cis-3-(fluoromethyl)cyclobutan-1-ol, which may exhibit greater conformational mobility .

Ester vs. Hydroxyl Functionality

  • The methyl ester in rac-methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate enhances volatility, making it more suitable for gas-phase applications (e.g., chromatography). The hydroxyl group in the target compound, however, enables hydrogen bonding, affecting crystallization behavior .

Crystallography and Structural Analysis

highlights the widespread use of SHELX programs (e.g., SHELXL) for small-molecule crystallography.

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